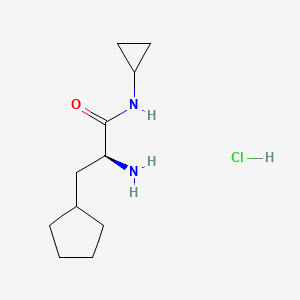

(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride

Vue d'ensemble

Description

(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is a chiral compound with potential applications in medicinal chemistry. It is characterized by the presence of a cyclopentyl group, a cyclopropyl group, and an amide functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and cyclopropylcarboxylic acid.

Amide Bond Formation: The cyclopentylamine is reacted with cyclopropylcarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.

Hydrochloride Salt Formation: The (S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.

Substitution: Nucleophilic substitution reactions can be carried out to replace the amine or amide groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.

Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and appropriate catalysts.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or amines.

Applications De Recherche Scientifique

Research indicates that (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. Its structure suggests potential interactions with various receptors in the central nervous system.

Neuropharmacological Applications

This compound is being studied for its influence on neurochemical pathways. Preliminary findings suggest that it may act as a modulator of neurotransmission, potentially impacting conditions such as anxiety and depression.

- Mechanism of Action : It is hypothesized to interact with melatonin receptors, which are involved in regulating circadian rhythms and sleep patterns. This interaction could provide insights into therapeutic strategies for sleep disorders and mood regulation .

Pain Management

Recent studies have explored the analgesic properties of this compound. Its potential as a pain management agent is being investigated through various preclinical models.

- Case Study : In animal models, this compound demonstrated significant reductions in pain response, suggesting efficacy comparable to existing analgesics .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

Treatment of Neurodegenerative Diseases

Given its neuropharmacological properties, there is ongoing research into its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Studies indicate that compounds with similar structures have shown promise in ameliorating cognitive deficits associated with these diseases by enhancing cholinergic transmission and reducing neuroinflammation .

Anxiolytic Effects

The anxiolytic properties of this compound are under investigation, particularly its ability to modulate stress responses.

- Clinical Relevance : Research has demonstrated that compounds affecting melatoninergic pathways can reduce anxiety-like behaviors in animal models, supporting the hypothesis that this compound may offer similar benefits .

Mécanisme D'action

The mechanism of action of (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards these targets are essential to elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

(S)-2-amino-3-cyclopentylpropanamide: Lacks the cyclopropyl group, which may affect its biological activity.

(S)-2-amino-3-cyclopropylpropanamide: Lacks the cyclopentyl group, which may influence its solubility and stability.

(S)-2-amino-3-cyclopentyl-N-cyclopropylbutanamide: Contains an additional carbon in the amide chain, potentially altering its pharmacokinetic properties.

Uniqueness: (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is unique due to the presence of both cyclopentyl and cyclopropyl groups, which may confer distinct steric and electronic properties. These features can influence its interaction with biological targets and its overall pharmacological profile.

Activité Biologique

(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to a class of molecules that exhibit significant biological activities, including interactions with various receptors and enzymes that play crucial roles in cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. Its structure features a cyclopentyl group and a cyclopropyl group, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.73 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pH | Neutral |

This compound has been identified as a selective inhibitor of specific biological pathways. It primarily acts on the Rho-associated protein kinase (ROCK) pathway, which is crucial in regulating various cellular functions, including muscle contraction, cell migration, and proliferation.

Key Findings:

- ROCK Inhibition : The compound selectively inhibits ROCK2, which has implications for treating conditions like hypertension and certain autoimmune disorders such as rheumatoid arthritis and psoriasis .

- Cellular Effects : In vitro studies show that this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism .

Case Studies

- Autoimmune Disorders : Research indicates that this compound significantly reduces IL-17 and IL-21 production in T cells, suggesting its potential use in treating autoimmune diseases .

- Cancer Research : Inhibiting ROCK2 has been linked to reduced tumor cell growth and metastasis, making this compound a candidate for cancer therapies .

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| ROCK2 Inhibition | Decreased IL-17 & IL-21 production | |

| Anti-proliferative effects | Reduced tumor growth | |

| Modulation of cellular signaling | Altered gene expression |

Research Findings

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a moderate half-life, indicating potential for effective dosing regimens.

- Toxicology : Preliminary toxicological assessments suggest a low toxicity profile at therapeutic doses, although further studies are necessary to confirm safety in clinical settings.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Areas of interest include:

- Combination Therapies : Investigating its efficacy in combination with other agents for enhanced therapeutic outcomes.

- Broader Applications : Exploring its effects on other signaling pathways beyond ROCK inhibition.

Propriétés

IUPAC Name |

(2S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c12-10(7-8-3-1-2-4-8)11(14)13-9-5-6-9;/h8-10H,1-7,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFQEDIEMIWJNK-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)NC2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)NC2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404457-08-4 | |

| Record name | Cyclopentanepropanamide, α-amino-N-cyclopropyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404457-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.